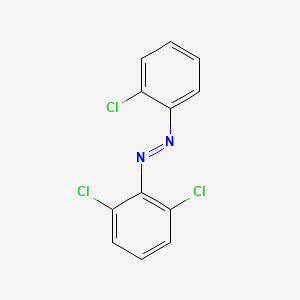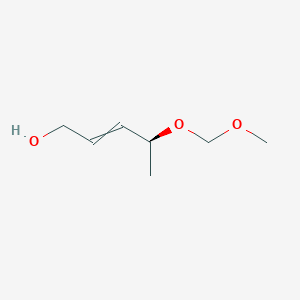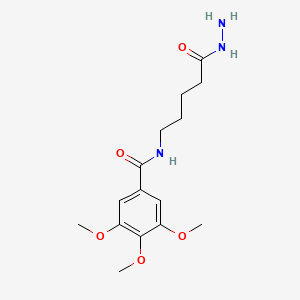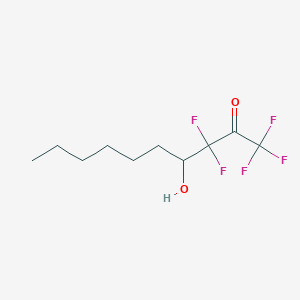
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring, a hydroxyethyl group, and a methyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyethyl and methyl groups. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with N-methyl ethanolamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove chlorine atoms or reduce the carboxamide group.
Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or reduced amide products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N-(2-hydroxyethyl)-N-(2-phenyl-1-propyl-5-indolyl)-5-pyrimidinecarboxamide
- 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
- N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Uniqueness
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups attached to the nitrogen atom of the carboxamide group, along with the dichloropyridine core, makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
919788-64-0 |
|---|---|
Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(2-3-14)9(15)6-5-12-8(11)4-7(6)10/h4-5,14H,2-3H2,1H3 |
InChI Key |
AJSMGYBSZDBQGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)

![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)


![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)


![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
